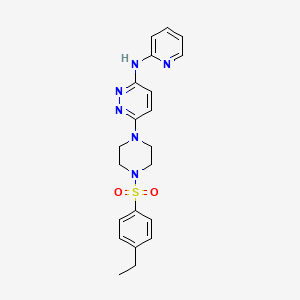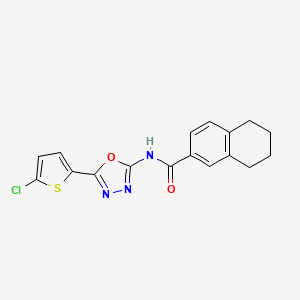![molecular formula C8H7BrN2O B2498692 5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one CAS No. 84712-08-3](/img/structure/B2498692.png)
5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one
概要
説明
5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one, also known as 5-Bromo-1-methyl-1,3-dihydro-2H-imidazol-2-one, is a heterocyclic compound with a molecular formula of C7H7BrN2O. This compound is a member of the imidazol-2-one family, which is a group of aromatic compounds known for their wide range of applications in the field of organic chemistry. This compound is a valuable reagent in organic synthesis, used in a variety of reactions to produce a range of products. This compound has also been investigated for its potential use as a therapeutic agent, with promising results in the fields of cancer and cardiovascular disease.
科学的研究の応用
Structural Analysis and Design of Amyloid-Avid Probes
5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one and its regioisomers have been studied in the context of designing amyloid-avid probes. The structures of these compounds have been elucidated through NMR NOESY experiments and single-crystal X-ray diffraction analysis. This research is significant for understanding the structural aspects of benzimidazole compounds, which are crucial in the design of probes for amyloid structures (Ribeiro Morais, Santos, Santos, & Paulo, 2012).
Antimicrobial Activity
A study on the synthesis and antimicrobial activity of novel compounds related to this compound demonstrated their potential in combating bacterial and fungal infections. These compounds exhibited comparable antibacterial activity to standard antibiotics like Streptomycin and Benzyl penicillin, and antifungal activity against Fluconazole (Reddy & Reddy, 2010).
Synthesis and Application in Coordination Polymers
The synthesis and properties of coordination polymers, incorporating compounds similar to this compound, have been explored. These coordination polymers are significant in materials science for their potential applications in various fields, including luminescence and magnetism (He et al., 2020).
Development of Cardiotonic Agents
Research on derivatives of 1,3-dihydro-2H-imidazol-2-ones, a class closely related to this compound, has shown promising results in the development of cardiotonic agents. These agents have demonstrated potential in the treatment of congestive heart failure (Schnettler, Dage, & Grisar, 1982).
Synthesis and Identification of Novel Compounds
In another study, novel compounds derived from this compound were synthesized and identified. This research contributes to the expanding library of benzimidazole derivatives and their potential applications in various fields of chemistry and pharmaceuticals (Adnan, Hassan, & Thamer, 2014).
Safety and Hazards
将来の方向性
作用機序
Target of Action
It is known that imidazole derivatives, to which this compound belongs, have a broad range of biological activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to influence various biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one . .
特性
IUPAC Name |
6-bromo-3-methyl-1H-benzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-11-7-3-2-5(9)4-6(7)10-8(11)12/h2-4H,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNULJBICDDCLTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,5-dichloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2498617.png)
![3-(4-ethoxyphenyl)-8-fluoro-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2498618.png)
![ethyl 3-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}benzoate](/img/structure/B2498619.png)
![(Z)-ethyl 1-isobutyl-2-((3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2498621.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide](/img/structure/B2498623.png)
![(2E)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2498626.png)
![3-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2498629.png)


![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2498632.png)